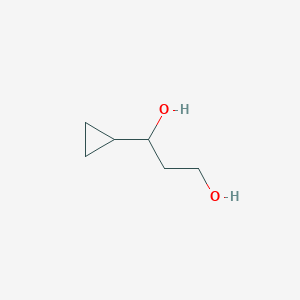

1-Cyclopropyl-1,3-propanediol

Description

1-Cyclopropyl-1,3-propanediol is a diol derivative featuring a cyclopropyl substituent at the 1-position of the propanediol backbone. Cyclopropane rings are known to confer kinetic stability while maintaining thermodynamic instability, making them valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-cyclopropylpropane-1,3-diol |

InChI |

InChI=1S/C6H12O2/c7-4-3-6(8)5-1-2-5/h5-8H,1-4H2 |

InChI Key |

RNVDETXCIRALGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-cyclopropyl-1,3-propanediol with structurally related diols and substituted propanediols, highlighting molecular features, reactivity, and research findings:

Key Research Findings and Comparative Analysis

Reactivity Under Acidic Conditions

- 1,2-Diguaiacyl-1,3-propanediol undergoes acidolysis in refluxing 0.2N HCl without methyl group rearrangement, producing low-molecular-weight compounds and confirming lignin degradation pathways . In contrast, This compound ’s cyclopropane ring may exhibit strain-driven reactivity under similar conditions, though experimental data are needed.

- 2-Bromo-2-nitro-1,3-propanediol reacts with propargyl bromide to form dipropargyl diesters, highlighting its utility in synthesizing nitro-functionalized intermediates .

Alkoxylation Potential

- Alkoxylation of cyclopropyl-containing substrates (e.g., 1-cyclopropyl-1,3-diphenylprop-2-yn-1-ol) with ethanol yields (Z)-alkoxy derivatives in quantitative yields under optimized conditions (TfOH catalyst, reflux) . This suggests this compound could similarly participate in etherification or esterification reactions for functional material synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.